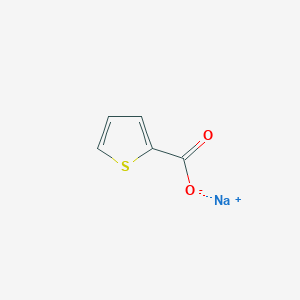

sodium thiophene-2-carboxylate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

25112-68-9 |

|---|---|

Molecular Formula |

C5H4NaO2S |

Molecular Weight |

151.14 g/mol |

IUPAC Name |

sodium;thiophene-2-carboxylate |

InChI |

InChI=1S/C5H4O2S.Na/c6-5(7)4-2-1-3-8-4;/h1-3H,(H,6,7); |

InChI Key |

KUDAURWVCRHQPB-UHFFFAOYSA-N |

SMILES |

C1=CSC(=C1)C(=O)[O-].[Na+] |

Isomeric SMILES |

C1=CSC(=C1)C(=O)[O-].[Na+] |

Canonical SMILES |

C1=CSC(=C1)C(=O)O.[Na] |

Other CAS No. |

25112-68-9 |

Pictograms |

Irritant |

Related CAS |

527-72-0 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of Sodium Thiophene-2-Carboxylate: A Technical Guide

This guide details the physicochemical profile, synthesis, and applications of sodium thiophene-2-carboxylate, a critical heteroaromatic salt used as a precursor in organometallic catalysis (Ullmann coupling) and as a corrosion inhibitor in industrial systems.

Executive Summary

Sodium thiophene-2-carboxylate (NaTC) is the sodium salt of thiophene-2-carboxylic acid. While often overshadowed by its copper(I) derivative (CuTC)—a gold-standard reagent for Ullmann couplings—the sodium salt serves as the stable, water-soluble delivery form of the thiophene-2-carboxylate anion. Its utility spans from lubricating grease thickeners to corrosion inhibition on ferrous and non-ferrous metals, driven by the adsorption capability of the sulfur-containing aromatic ring.

Chemical Identity & Molecular Architecture

| Property | Data |

| IUPAC Name | Sodium thiophene-2-carboxylate |

| CAS Registry Number | 25112-68-9 |

| Molecular Formula | C |

| Molecular Weight | 150.13 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Highly soluble in water; sparingly soluble in ethanol; insoluble in non-polar organics (hexane, toluene). |

| Melting Point | > 280°C (Decomposes prior to melting) |

| Hygroscopicity | Moderate (Requires storage in desiccated conditions) |

Structural Visualization

The molecule consists of a five-membered thiophene ring substituted at the C2 position with a carboxylate group. The resonance between the sulfur lone pairs and the carboxylate anion enhances the electron density, making it an effective ligand for metal coordination.

Figure 1: Structural functionality map of Sodium Thiophene-2-Carboxylate.

Physicochemical Profile

Solution Thermodynamics & pH

Unlike its conjugate acid (pKa ≈ 3.49), sodium thiophene-2-carboxylate acts as a weak base in aqueous solution.

-

pH (1% aq. solution): Typically 7.5 – 9.0 .

-

Hydrolysis:

-

Implication: Solutions are alkaline. When used as a corrosion inhibitor, this natural alkalinity helps passivate steel surfaces by buffering against local acidification.

Thermal Stability (TGA/DSC)

Sodium carboxylates generally exhibit high thermal stability compared to their free acids.

-

Dehydration (< 150°C): Loss of surface or lattice water if the hydrate form is present.

-

Stability Plateau (150°C – 300°C): The anhydrous salt remains stable.

-

Decomposition (> 320°C): The compound undergoes decarboxylation and ring fragmentation.

-

Primary Residue: Sodium Carbonate (Na

CO -

Oxidative Residue: Sodium Sulfate (Na

SO

-

Spectroscopic Characterization (IR)

The conversion from acid to salt is confirmed by the disappearance of the carbonyl stretching frequency of the carboxylic acid and the appearance of carboxylate anion stretches.

| Vibration Mode | Acid (Free -COOH) | Sodium Salt (-COO⁻) |

| O-H Stretch | Broad band (2500-3300 cm⁻¹) | Absent (or weak water band) |

| C=O Stretch | ~1670 cm⁻¹ (Strong) | Absent |

| COO⁻ Asymmetric | N/A | 1540 – 1590 cm⁻¹ (Strong) |

| COO⁻ Symmetric | N/A | 1400 – 1450 cm⁻¹ (Medium) |

| C-S Stretch | ~850 cm⁻¹ | ~850 cm⁻¹ (Unchanged) |

Synthesis & Manufacturing Protocols

Synthesis of Sodium Thiophene-2-Carboxylate

This protocol describes the neutralization of thiophene-2-carboxylic acid.

Reagents:

-

Thiophene-2-carboxylic acid (T2CA)[2]

-

Sodium Hydroxide (NaOH) or Sodium Carbonate (Na

CO -

Solvent: Ethanol/Water mixture (1:1)

Protocol:

-

Dissolution: Dissolve 10.0 g (78 mmol) of T2CA in 50 mL of ethanol.

-

Neutralization: Prepare a solution of 3.12 g NaOH (78 mmol) in 10 mL water. Add this dropwise to the acid solution under stirring at room temperature.

-

Note: Monitor pH. Stop addition when pH reaches 8.0–8.5.

-

-

Crystallization: Evaporate the solvent under reduced pressure (Rotavap) at 50°C until a white solid precipitates.

-

Purification: Recrystallize from a minimum amount of hot ethanol/water (95:5).

-

Drying: Dry in a vacuum oven at 80°C for 6 hours to remove lattice water.

Conversion to Copper(I) Thiophene-2-Carboxylate (CuTC)

The sodium salt is the primary intermediate for generating CuTC, a specialized reagent for Liebeskind-Srogl and Ullmann cross-couplings.

Reaction:

Alternatively, via direct reaction of the acid with Cu

Functional Application: Corrosion Inhibition[3][4][5][6]

Sodium thiophene-2-carboxylate functions as an anodic inhibitor for ferrous metals and a mixed inhibitor for copper alloys.

Mechanism of Action

The inhibition efficiency stems from the adsorption of the thiophene moiety onto the metal surface. The sulfur atom (soft base) has a high affinity for soft acids like Cu

-

Chemisorption: The carboxylate group binds electrostatically to the positively charged metal surface (anodic sites).

-

π-Backbonding: The electron-rich thiophene ring donates π-electrons to the metal d-orbitals, forming a dense, hydrophobic barrier that excludes water and aggressive ions (Cl⁻, SO

).

Figure 2: Mechanism of corrosion inhibition by thiophene-carboxylate ligands.

Experimental Protocol: Electrochemical Impedance Spectroscopy (EIS)

To validate the inhibition efficiency on Mild Steel.[3]

-

Preparation: Polish mild steel coupons (1 cm

exposed area) with SiC paper (up to 2000 grit). Degrease with acetone. -

Electrolyte: 1.0 M HCl or 3.5% NaCl solution.

-

Inhibitor Dosing: Prepare concentrations of NaTC ranging from 1 mM to 10 mM.

-

Setup: Three-electrode cell (Working: Steel, Counter: Pt wire, Ref: Ag/AgCl).

-

Measurement:

-

Allow OCP (Open Circuit Potential) to stabilize (30 min).

-

Apply AC amplitude of 10 mV over frequency range 100 kHz to 10 mHz.

-

-

Analysis: Fit data to a Randles circuit (

). An increase in Charge Transfer Resistance (

References

-

Chemical Identity & Properties: PubChem. Sodium thiophene-2-carboxylate. National Library of Medicine. [Link]

-

Synthesis of Thiophene Derivatives: Organic Syntheses, Coll. Vol. 3, p. 14 (1955); Vol. 18, p. 1 (1938). [Link]

-

Corrosion Inhibition Mechanisms: Growcock, F. B., et al. Inhibition of Steel Corrosion in HCl by Derivatives of Cinnamaldehyde and Thiophene. Corrosion, 1989. [Link]

-

Thermal Analysis of Carboxylates: Thermogravimetric Analysis of Sodium Carboxylate Salts. Journal of Biomass and Bioenergy. [Link]

Sources

Technical Guide: Sodium Thiophene-2-Carboxylate & Its Derivatives

This guide is structured to address the specific chemical identity requested while resolving the critical data discrepancy found in standard chemical registries.

The Gateway to Decarboxylative Cross-Coupling & Heterocyclic Synthesis

Part 1: Executive Summary & Critical Data Clarification

Status: High-Priority Data Correction Subject: CAS/Name Mismatch Resolution

A critical analysis of chemical registries reveals a discrepancy in the user-provided query. Researchers must distinguish between the chemical name and the CAS number provided to ensure experimental safety and success.

| Feature | Target A (By Name) | Target B (By CAS 59337-89-2) |

| Chemical Name | Sodium Thiophene-2-carboxylate | 3-Chlorothiophene-2-carboxylic acid |

| Structure | Thiophene ring with a carboxylate salt at C2.[1][2][3][4][5] | Thiophene ring with a carboxylic acid at C2 and a Chlorine at C3.[5][6][7] |

| CAS Number | 25112-68-9 (or 7028-03-7) | 59337-89-2 |

| Primary Utility | Precursor to CuTC (coupling mediator); Corrosion inhibitor; Pharma intermediate (Trophires). | Building block for polysubstituted thiophenes; Scaffold for agrochemicals. |

| Physical State | White to off-white crystalline solid (Salt). | White to pale yellow powder (Acid). |

Editorial Note: This guide focuses primarily on Sodium Thiophene-2-carboxylate as a critical intermediate for generating CuTC (Copper(I) Thiophene-2-carboxylate) , a "privileged reagent" in modern organic synthesis (Liebeskind-Srogl coupling). Data for the chlorinated derivative (CAS 59337-89-2) is included in the Synthetic Utility section for completeness.

Part 2: Chemical Profile & Properties

Physicochemical Data (Sodium Thiophene-2-carboxylate)

| Property | Value | Notes |

| Molecular Formula | C₅H₃NaO₂S | |

| Molecular Weight | 150.13 g/mol | |

| Solubility | Soluble in Water, Methanol, Ethanol | Poor solubility in non-polar solvents (Hexane, Toluene). |

| Melting Point | > 260 °C (Decomposes) | Typical of ionic carboxylate salts. |

| pKa (Conjugate Acid) | ~3.5 | Thiophene-2-carboxylic acid is more acidic than benzoic acid (pKa 4.2). |

| Stability | Hygroscopic | Store in a desiccator; sensitive to moisture over time. |

Structural Significance

The thiophene ring is electron-rich (π-excessive), making the C2 position highly reactive toward electrophilic aromatic substitution. However, the carboxylate group at C2 deactivates the ring slightly but directs incoming electrophiles to the C4/C5 positions. In the context of metal-catalyzed couplings, the carboxylate acts as a bidentate ligand , crucial for stabilizing Copper(I) intermediates.

Part 3: Synthesis & Preparation Protocols

Protocol A: Synthesis of Sodium Thiophene-2-carboxylate

For use as a precursor to CuTC or as a water-soluble reagent.

Reagents:

-

Thiophene-2-carboxylic acid (CAS 527-72-0)[4]

-

Sodium Hydroxide (NaOH) or Sodium Ethoxide (NaOEt)

-

Ethanol (EtOH)

Methodology:

-

Dissolution: Dissolve 10.0 g (78 mmol) of thiophene-2-carboxylic acid in 50 mL of absolute ethanol.

-

Neutralization: Slowly add an equimolar amount of NaOH (3.12 g dissolved in minimal water) or NaOEt (21% wt in EtOH) at 0°C. Stir for 30 minutes.

-

Mechanistic Note: Maintaining 0°C prevents decarboxylation or side reactions, although the ring is relatively stable.

-

-

Precipitation: Add 100 mL of diethyl ether to force the sodium salt out of solution.

-

Filtration: Filter the white precipitate under vacuum.

-

Drying: Dry in a vacuum oven at 60°C for 4 hours to remove trace water/solvent.

Protocol B: Conversion to Copper(I) Thiophene-2-carboxylate (CuTC)

The "Gold Standard" application for this chemical.

Reagents:

-

Sodium Thiophene-2-carboxylate (prepared above)

-

Copper(I) Oxide (Cu₂O)

-

Toluene

Methodology:

-

Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

-

Mixing: Suspend Sodium Thiophene-2-carboxylate (10 mmol) and Cu₂O (5 mmol) in Toluene (50 mL).

-

Note: Alternatively, react the free acid directly with Cu₂O.

-

-

Reflux: Heat to reflux (110°C) under Nitrogen/Argon. Water is generated as a byproduct (if using acid) or ion exchange occurs.

-

Observation: The red Cu₂O converts to an off-white/tan solid (CuTC).

-

Isolation: Filter while hot (to remove unreacted Cu₂O if any) or wash the precipitate with dry ether.

-

Storage: Store under inert atmosphere. CuTC is air-stable but degrades slowly with moisture.

Part 4: Mechanistic Applications in Drug Discovery

The "Thiophene Effect" in Cross-Coupling

Sodium thiophene-2-carboxylate is the progenitor of CuTC , a mediator that facilitates the Liebeskind-Srogl coupling . This reaction couples thioesters with boronic acids, a critical pathway for synthesizing ketone-based drugs without using toxic tin (Stille) or high-pressure CO (carbonylation).

Why Thiophene-2-carboxylate? Unlike simple benzoate ligands, the sulfur atom in the thiophene ring can coordinate weakly to the copper center, creating a "hemilabile" ligand environment. This facilitates the transmetallation step in the catalytic cycle.

Visualization: The CuTC-Mediated Coupling Pathway

Figure 1: The mechanistic role of Thiophene-2-carboxylate in Liebeskind-Srogl cross-coupling.[8] The carboxylate acts as a thiolate scavenger, driving the equilibrium forward.

Part 5: Synthetic Utility of the 3-Chloro Derivative (CAS 59337-89-2)[2]

If the user possesses CAS 59337-89-2 (3-Chlorothiophene-2-carboxylic acid), the utility shifts from a coupling mediator to a scaffold building block .

Key Reactivity:

-

Decarboxylative Halogenation: The carboxylic acid can be removed to generate 2,3-dichlorothiophene or 3-chlorothiophene.

-

Amide Coupling: The carboxylic acid is easily converted to an acid chloride (SOCl₂) and coupled with amines to form 3-chlorothiophene-2-carboxamides, common motifs in agrochemistry (fungicides).

-

Nucleophilic Aromatic Substitution (SNAr): The Chlorine at C3 is activated by the electron-withdrawing carboxyl group at C2, allowing displacement by amines or alkoxides under forcing conditions.

Part 6: Safety & Handling (SDS Summary)

Warning: Thiophene derivatives often carry a sulfurous odor and can be skin irritants.

| Hazard Class | Statement | Precaution |

| Skin Irritation | H315: Causes skin irritation. | Wear nitrile gloves (0.11 mm min thickness). |

| Eye Irritation | H319: Causes serious eye irritation. | Use safety goggles. Rinse with water for 15 min if exposed. |

| Respiratory | H335: May cause respiratory irritation. | Handle in a fume hood. Avoid dust formation. |

| Reactivity | Incompatible with strong oxidizers. | Do not mix with Nitric Acid (risk of explosive nitration). |

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to manage SOx emissions).

References

-

Liebeskind, L. S., & Srogl, J. (2000). Thiol Ester−Boronic Acid Cross-Coupling. Journal of the American Chemical Society. Link

-

Innitzer, A. (2005).[9] Copper(I) Thiophene-2-carboxylate (CuTC).[8][10][11][12] Synlett. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23672340, Sodium thiophene-2-carboxylate. Link

-

ChemicalBook. (2025).[8] 3-Chlorothiophene-2-carboxylic acid Properties (CAS 59337-89-2). Link

-

Zhang, S., et al. (2012). Studies of synthesis, structural features of Cu(I) thiophene-2-thiocarboxylates. Dalton Transactions. Link

Sources

- 1. 3-Chlorothiophene-2-carboxylic acid | CAS 59337-89-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 3-Chlorothiophene-2-carboxylic acid | 59337-89-2 [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 5. 3-氯噻吩-2-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. L13560.06 [thermofisher.com]

- 7. chemscene.com [chemscene.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. Copper(I) thiophene-2-carboxylate - Wikipedia [en.wikipedia.org]

- 11. Studies of synthesis, structural features of Cu(I) thiophene-2-thiocarboxylates and unprecedented desulfurization of Cu(II) thiocarboxylate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NHC-copper-thiophene-2-carboxylate complex for the hydroboration of terminal alkynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

molecular structure and weight of sodium thiophene-2-carboxylate

Structural Characterization, Synthetic Utility, and Bioisosteric Applications

Executive Summary

Sodium thiophene-2-carboxylate (CAS: 25112-68-9) represents a critical structural scaffold in medicinal chemistry and materials science. As the sodium salt of 2-thenoic acid, it serves as a highly water-soluble surrogate for benzoate derivatives, leveraging the principle of bioisosterism . The electron-rich nature of the thiophene ring, combined with the ionic carboxylate head, makes this compound a versatile building block for Metal-Organic Frameworks (MOFs) and a pharmacophore modulator in fragment-based drug discovery (FBDD).

This guide provides a definitive technical analysis of its molecular properties, a self-validating synthesis protocol, and its application logic in modifying physicochemical profiles of drug candidates.

Molecular Identity & Physicochemical Profile[1][2]

The following data constitutes the standard reference profile for Sodium Thiophene-2-Carboxylate. Researchers should verify these parameters against Certificates of Analysis (CoA) for specific batches.

Table 1: Core Physicochemical Specifications

| Property | Specification | Technical Note |

| IUPAC Name | Sodium thiophene-2-carboxylate | Also known as Sodium 2-thenoate |

| CAS Registry Number | 25112-68-9 | Distinct from free acid (CAS 527-72-0) |

| Molecular Formula | Stoichiometry 1:1 (Anion:Cation) | |

| Molecular Weight | 150.13 g/mol | High precision value for molarity calc. |

| Physical State | White to off-white crystalline solid | Hygroscopic; store in desiccator |

| Solubility | Significantly higher than free acid | |

| pKa (Conjugate Acid) | ~3.5 | Indicates stable salt at physiological pH |

Critical Insight: The shift from the free acid (Thiophene-2-carboxylic acid) to the sodium salt is primarily driven by the need for aqueous solubility in biological assays. While the free acid requires DMSO or alcohols for solubilization, the sodium salt is readily compatible with PBS and cell culture media.

Structural Analysis & Bioisosterism

The utility of sodium thiophene-2-carboxylate lies in its structural relationship to sodium benzoate. This is a classic example of ring equivalence bioisosterism .

-

Electronic Differences: Thiophene is a

-excessive heterocycle (6 -

Steric Profile: The C–S–C bond angle (

) is smaller than the C–C–C angle in benzene (

Visualization: Bioisosteric Logic & Resonance

The following diagram illustrates the electronic resonance stabilization of the carboxylate anion and the structural comparison to benzene.

Figure 1: Logic flow demonstrating the bioisosteric relationship between benzoate and thiophene-2-carboxylate, highlighting the shift in electronic properties.

Synthetic Methodology: Validated Neutralization Protocol

While the compound is commercially available, in-house synthesis is often required to generate isotopically labeled variants (

Objective: Convert Thiophene-2-carboxylic acid to Sodium Thiophene-2-carboxylate with

Reagents

-

Precursor: Thiophene-2-carboxylic acid (CAS 527-72-0).

-

Base: Sodium Bicarbonate (

) (Preferred over NaOH to prevent local pH spikes that could degrade sensitive derivatives). -

Solvent: HPLC-grade Water / Ethanol (9:1 v/v).

Step-by-Step Protocol

-

Stoichiometric Calculation: Calculate the exact molar equivalents. Use a 1.0 : 1.05 ratio of Acid : Base.

-

Why: A slight excess of bicarbonate ensures complete deprotonation. The excess converts to

and water upon heating/drying.

-

-

Dissolution & Reaction:

-

Suspend 10.0 mmol of Thiophene-2-carboxylic acid in 20 mL water.

-

Slowly add 10.5 mmol of

solid. -

Observation: Vigorous effervescence (

release). -

Stir at room temperature for 30 minutes until the solution is clear (pH should be ~7.5 - 8.0).

-

-

Purification (Lyophilization):

-

Filter the solution through a 0.22

m PES membrane to remove particulates. -

Flash freeze the filtrate in liquid nitrogen.

-

Lyophilize (freeze-dry) for 24-48 hours.

-

Result: Fluffy white powder.

-

-

Recrystallization (Optional for X-Ray):

-

If single crystals are needed, dissolve in minimum hot ethanol and allow slow evaporation.

-

Workflow Diagram

Figure 2: Step-by-step synthesis and purification workflow ensuring high-purity salt formation.

Application Vectors in R&D

A. Drug Discovery (Fragment-Based Design)

Sodium thiophene-2-carboxylate is frequently used as a fragment in screening libraries.

-

Mechanism: It mimics the binding mode of salicylates or benzoates but with higher lipophilicity (

) relative to the ionized state. -

Case Study: In the development of GluN2B ligands (NMDA receptor antagonists), replacing a phenyl ring with a thiophene ring often maintains potency while improving metabolic stability against hydroxylation [1, 2].

B. Materials Science (MOFs)

The carboxylate group acts as a ligand for metal centers (e.g.,

-

Coordination: The sulfur atom in the ring can provide secondary coordination or influence the pore geometry of Metal-Organic Frameworks, creating "soft" adsorption sites for specific gas separation tasks.

References

-

PubChem. (n.d.). Sodium 2-thenoate (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

M. R. Kilbourn. (1989). Thiophenes as phenyl bio-isosteres: application in radiopharmaceutical design. International Journal of Radiation Applications and Instrumentation. [Link]

- Wiegand, T., et al. (2018). Thiophene-based MOFs and their catalytic applications.

Thermodynamic Stability of Thiophene-2-Carboxylate Salts: A Technical Guide

This guide serves as a technical reference for the thermodynamic and kinetic stability profile of thiophene-2-carboxylate salts. It is designed for pharmaceutical scientists and process chemists optimizing salt forms for drug development.

Executive Summary

Thiophene-2-carboxylic acid (T2CA) is a structural isostere of benzoic acid, widely used as a scaffold in pharmaceuticals (e.g., Suprofen, Tenonitrozole).[1] While the free acid is a stable crystalline solid (mp 125–129 °C), its conversion into salt forms significantly alters its thermodynamic landscape.

Key Technical Takeaways:

-

Thermal Stability: Inorganic salts (Na, K) exhibit superior thermal stability compared to the free acid, with decomposition temperatures typically exceeding 250°C, whereas the free acid is prone to sublimation and decarboxylation above its melting point.

-

Kinetic Vulnerability: The primary degradation pathway is decarboxylation to thiophene. This process is acid-catalyzed; therefore, salt formation (anionic state) kinetically inhibits this pathway by removing the requisite proton for the cyclic transition state.

-

Developability: Sodium thiophene-2-carboxylate is the preferred thermodynamic form for solubility, but requires strict humidity control due to hygroscopicity.

Thermodynamic vs. Kinetic Stability

To engineer a robust drug substance, one must distinguish between the energy required to break the crystal lattice (thermodynamic) and the energy barrier to prevent chemical degradation (kinetic).

The Solid-State Landscape

The free acid, Thiophene-2-carboxylic acid , crystallizes in the orthorhombic system (

Salt Lattice Dynamics: When converted to a salt (e.g., Sodium Thiophene-2-carboxylate), the H-bond network is replaced by strong electrostatic (ionic) interactions.[1]

-

Lattice Energy (

): The ionic lattice energy is significantly higher than the H-bond energy of the free acid.[1] This results in a dramatic increase in melting point (often transitioning from melting to decomposition). -

Hydration: The high charge density of the carboxylate anion and the metal cation (especially

) creates a high propensity for hydrate formation. Note: The sodium salt is frequently isolated as a hydrate or is deliquescent.

Chemical Instability: The Decarboxylation Threat

The thiophene ring is electron-rich (excess

-

Free Acid Mechanism: Proceeds via a cyclic transition state involving the acidic proton and the carbonyl oxygen.

-

Anion Mechanism: The carboxylate anion lacks the acidic proton required for the low-energy cyclic pathway. Therefore, salts are kinetically stabilized against decarboxylation unless exposed to specific Lewis acid catalysts (e.g.,

) or extreme temperatures (

Mechanistic Visualization

The following diagram illustrates the divergent stability pathways between the neutral acid and the carboxylate salt.

Figure 1: Comparative degradation pathways.[1] Salt formation blocks the low-energy cyclic transition state, significantly enhancing thermal stability.

Comparative Stability Data

The following table synthesizes data for the free acid versus common salt forms. Note that specific decomposition temperatures for salts depend heavily on heating rates and atmospheric conditions (inert vs. oxidative).[1]

| Parameter | Thiophene-2-Carboxylic Acid (Free Acid) | Sodium Thiophene-2-Carboxylate | Ammonium Thiophene-2-Carboxylate |

| Molecular Weight | 128.15 g/mol | 150.13 g/mol | 145.18 g/mol |

| Melting Point | 125–129 °C (Sharp) | > 280 °C (Decomposes) | ~130–150 °C (Dissociates) |

| Solubility (Water) | Low (requires pH > 4) | High (> 100 mg/mL) | High |

| Hygroscopicity | Non-hygroscopic | High / Deliquescent | Moderate |

| Primary Risk | Sublimation / Decarboxylation | Hydrate formation / Moisture uptake | Ammonia loss (reverts to acid) |

Expert Insight: The "Ammonium" Trap

Researchers often screen ammonium or amine salts to improve solubility. However, ammonium thiophene-2-carboxylate salts are thermally labile . Upon heating, they tend to dissociate:

Salt Selection Workflow

Use this decision tree to select the optimal salt form for your specific development phase.

Figure 2: Strategic decision tree for salt selection based on processing conditions and solubility requirements.[1]

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability of your specific salt batch, follow these self-validating protocols.

Protocol A: Thermal Stress via DSC/TGA

Objective: Determine the onset of decarboxylation and distinguish it from solvent loss.

-

Instrument: TGA/DSC (Simultaneous Thermal Analysis).

-

Sample Prep: Weigh 3–5 mg of salt into an aluminum pan with a pinhole lid (allows gas escape but contains melt).

-

Method:

-

Equilibrate at 30°C.

-

Ramp 10°C/min to 350°C under

purge (50 mL/min).

-

-

Data Interpretation:

-

Event 1 (< 100°C): Mass loss ~5-10% = Surface water/Solvent.

-

Event 2 (120-130°C): If endotherm is present here, your salt has dissociated or contains free acid impurity.

-

Event 3 (> 250°C): Exothermic decomposition with mass loss = Decarboxylation of the salt.

-

Protocol B: Headspace-GC (HS-GC) for Trace Decarboxylation

Objective: Detect trace levels of thiophene generated during stability testing (more sensitive than TGA).

-

Standard: Pure Thiophene (liquid). Prepare calibration curve (1–100 ppm).

-

Sample: Incubate 50 mg of salt in a sealed headspace vial at 60°C and 80°C for 24 hours.

-

GC Parameters:

-

Column: DB-624 or equivalent (volatile organic solvent phase).[1]

-

Injector: 200°C.

-

Detector: FID or MS.

-

-

Validation: If thiophene is detected at 60°C, the salt is chemically unstable (likely due to acidic micro-environment or catalysis). A pure, neutral salt should show zero thiophene generation at these temperatures.

References

-

Decarboxylation Mechanisms: Gooßen, L. J., et al. (2006).[2] "Synthesis of Biaryls via Catalytic Decarboxylative Coupling." Science. Link (Discusses the activation energy of thiophene-2-carboxylate decarboxylation).[1]

-

Crystal Structure: Nardelli, M., et al. "Crystal structure of thiophene-2-carboxylic acid." The Cambridge Crystallographic Data Centre (CCDC). Link

-

Carboxylation/Decarboxylation Equilibrium: Zhang, Z., et al. (2022). "Carboxylate-Assisted Carboxylation of Thiophene with CO2 in the Solvent-Free Carbonate Medium." Molecules. Link (Provides data on the thermal stability of Cesium/Potassium thiophene carboxylates up to 300°C).[1]

-

Thermal Analysis of Carboxylates: Thomas, B., & Ng, Y. (2019). "Investigation of Thermal Properties of Carboxylates with Various Structures." NCUR Proceedings. Link (Comparative TGA data for aromatic carboxylate salts).

-

General Thiophene Chemistry: Swanston, J. (2006).[2] "Thiophene."[2][3][4][5][6] Ullmann's Encyclopedia of Industrial Chemistry. Link[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. Thiophene-2-carboxylate | C5H3O2S- | CID 5017639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thiophene-2-carboxylic acid(527-72-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]

- 6. derpharmachemica.com [derpharmachemica.com]

literature review of sodium thiophene-2-carboxylate applications

An In-depth Technical Guide to the Applications of Sodium Thiophene-2-Carboxylate

This guide provides a comprehensive review of the synthesis, properties, and diverse applications of sodium thiophene-2-carboxylate and its parent acid, thiophene-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes technical data with field-proven insights, focusing on the causality behind experimental choices and methodologies.

Introduction: The Thiophene-2-Carboxylate Scaffold

Sodium thiophene-2-carboxylate is the sodium salt of thiophene-2-carboxylic acid, an organosulfur compound with the formula SC₄H₃CO₂H.[1] The core of this molecule is a five-membered aromatic thiophene ring, which imparts unique electronic and geometric properties. The presence of the sulfur atom and the delocalized π-electron system makes the thiophene ring a versatile pharmacophore and a valuable building block in various scientific domains.[2] This guide explores its primary applications, from its role as a key intermediate in medicinal chemistry to its function as a structural linker in advanced materials and as a protective agent against corrosion.

Section 1: Medicinal and Pharmaceutical Applications

The thiophene-2-carboxylate scaffold is a cornerstone in medicinal chemistry, primarily serving as a precursor for a wide range of biologically active derivatives. While sodium thiophene-2-carboxylate itself has been investigated for certain properties, its true value lies in the functional derivatives synthesized from its parent acid.

Expectorant and Mucoregulatory Investigations

Sodium thiophene-2-carboxylate has been explored as a mucoregulatory drug, with initial claims suggesting it could normalize the secretory function of the bronchial mucosa.[3] The proposed mechanism involved correcting disturbed intracellular glycoprotein synthesis.[3] However, its clinical efficacy has been questioned. A notable randomized, double-blind, placebo-controlled study involving patients with stable chronic bronchial disease found no significant advantage of sodium thiophene-2-carboxylate over a placebo in facilitating expectoration or improving pulmonary function.[3][4]

Causality: The initial hypothesis was that the compound could modulate the physicochemical properties of bronchial secretions. However, the lack of clinical effectiveness suggests that its in-vitro mucolytic activity does not translate to tangible therapeutic benefits in patients with stable chronic bronchitis.[4]

Synthesis of Bioactive Carboxamide Derivatives

A more fruitful application is the use of thiophene-2-carboxylic acid to synthesize thiophene-2-carboxamide derivatives, which have shown significant potential as antioxidant, antibacterial, and even anticancer agents.[2][5] These derivatives often exhibit enhanced biological activity due to the introduction of various functional groups onto the thiophene ring or the amide nitrogen.

Key Insight: The amide linkage provides a site for hydrogen bonding, while substituents on the thiophene ring or the amide can be tailored to interact with specific biological targets, such as bacterial enzymes or cancer cell receptors.[5] For example, thiophene carboxamides have been identified as potent inhibitors of VEGFR-2, a key target in cancer therapy.[2]

Experimental Protocol: Synthesis of N-Aryl Thiophene-2-Carboxamide

This protocol describes a general method for synthesizing N-aryl thiophene-2-carboxamide derivatives, a class of compounds evaluated for antiproliferative activity. The method involves an amidation reaction facilitated by a dehydrating agent.

Methodology Rationale: The use of N,N'-dicyclohexylcarbodiimide (DCC) as a dehydrating agent is a standard and effective method for forming amide bonds from carboxylic acids and amines. 4-dimethylaminopyridine (DMAP) acts as an acyl transfer catalyst, accelerating the reaction by forming a highly reactive intermediate with the carboxylic acid.

Step-by-Step Protocol: [2]

-

Preparation: Dissolve thiophene-2-carboxylic acid (1.0 equivalent) in anhydrous dichloromethane (DCM) under an argon atmosphere.

-

Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution and stir for 30 minutes at room temperature.

-

Activation: Cool the mixture to 0 °C in an ice bath. Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.4 equivalents) in anhydrous DCM dropwise.

-

Amine Addition: Following the DCC addition, add the desired primary or secondary amine (e.g., thiazol-2-amine) (1.0 equivalent).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 48 hours.

-

Quenching & Extraction: Quench the reaction by adding distilled water. Add saturated sodium bicarbonate (NaHCO₃) solution to separate the phases. Extract the product with DCM (3x).

-

Washing: Combine the organic layers and wash successively with saturated sodium carbonate (Na₂CO₃), distilled water, and saturated sodium chloride (NaCl).

-

Drying & Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography.

Workflow for Thiophene-2-Carboxamide Synthesis

Caption: Workflow for the synthesis of bioactive thiophene-2-carboxamide derivatives.

Antimicrobial and Antioxidant Properties

Research has demonstrated that derivatives of thiophene-2-carboxylic acid possess notable antimicrobial and antioxidant activities.[5] For example, certain thiophene-2-carboxamides have shown significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria.[5]

Data Summary: Antibacterial Activity of Thiophene-2-Carboxamide Derivatives

| Compound Type | Target Bacteria | Activity Index (%) vs. Ampicillin | Reference |

|---|---|---|---|

| Amino derivative (7b) | S. aureus (Gram +) | 83.3% | [5] |

| Amino derivative (7b) | B. subtilis (Gram +) | 82.6% | [5] |

| Amino derivative (7b) | P. aeruginosa (Gram -) | 86.9% | [5] |

| Hydroxy derivative (3b) | B. subtilis (Gram +) | 78.3% |[5] |

These compounds have also been evaluated for their ability to scavenge free radicals, with some derivatives showing antioxidant inhibition activity comparable to ascorbic acid.[5]

Section 2: Application in Materials Science

The rigid structure and functional carboxylate group of thiophene-2-carboxylate make it an excellent organic linker for the construction of Metal-Organic Frameworks (MOFs).[6][7]

Linker for Metal-Organic Frameworks (MOFs)

MOFs are crystalline materials consisting of metal ions or clusters coordinated to organic molecules to form one-, two-, or three-dimensional structures. Carboxylate-based linkers are widely used in MOF synthesis.[7] Thiophene-functionalized dicarboxylates, derived from thiophene-2-carboxylic acid, have been used to construct novel MOFs with applications in luminescence sensing and environmental remediation.[6][8]

Causality: The thiophene ring introduces specific electronic properties and potential for π-π stacking interactions within the MOF structure. This can influence the framework's porosity, stability, and, notably, its photoluminescent properties. The sulfur atom can also act as a coordination site or influence the electronic nature of the linker.

MOFs constructed using thiophene-based dicarboxylates have been shown to be highly selective and sensitive luminescent sensors for environmental contaminants such as heavy metal ions (Hg(II), Cu(II)) and certain organic pollutants.[6]

Diagram: Role of Thiophene-2-Carboxylate in MOF Assembly

Caption: Conceptual diagram of MOF construction using metal ions and thiophene-based linkers.

Section 3: Corrosion Inhibition

Thiophene and its derivatives, including thiophene-2-carboxylic acid, have been identified as effective corrosion inhibitors for metals like steel, particularly in acidic environments such as sulfuric acid (H₂SO₄).[9]

Mechanism of Action: The effectiveness of these compounds stems from their ability to adsorb onto the metal surface. This adsorption process is facilitated by:

-

The Sulfur Heteroatom: The sulfur atom in the thiophene ring has lone pairs of electrons that can coordinate with the vacant d-orbitals of iron atoms on the steel surface.

-

π-Electrons: The aromatic thiophene ring possesses a delocalized π-electron system that can interact with the metal surface.

This adsorption forms a protective film that isolates the metal from the corrosive medium, significantly reducing the corrosion rate. Studies show that these compounds act primarily as cathodic inhibitors without changing the mechanism of the hydrogen evolution reaction.[9] The inhibition efficiency increases with the concentration of the inhibitor.[9]

Data Summary: Corrosion Inhibition Efficiency

| Inhibitor | Concentration | Inhibition Efficiency | Environment | Reference |

|---|---|---|---|---|

| 2-ethylamine thiophene | 5 x 10⁻³ M | 98% | 0.5 M H₂SO₄ | [9] |

| Thiophene derivatives | 10⁻³ M | Varies with derivative | 0.5 M H₂SO₄ |[9] |

Section 4: Agrochemical Applications

Derivatives of thiophene-2-carboxylic acid have been patented for use in agriculture, specifically for controlling undesirable plant growth (herbicidal activity) and for regulating plant growth.[10] Halogenated versions of thiophene-2-carboxylic acids and their salts and esters have been specifically cited for these purposes.[10]

Causality: The biological activity in this context is highly dependent on the substitution pattern on the thiophene ring. The introduction of halogens (e.g., chlorine, bromine) and other functional groups can modulate the compound's uptake by plants and its interaction with specific biochemical pathways, leading to herbicidal or growth-regulating effects.[10]

Conclusion

Sodium thiophene-2-carboxylate, and more broadly the thiophene-2-carboxylic acid framework, is a chemical entity of significant versatility. While its direct application as a pharmaceutical agent like an expectorant has been shown to be ineffective, its true strength lies in its role as a foundational building block. In medicinal chemistry, it is the parent for a vast array of derivatives with promising antimicrobial, antioxidant, and anticancer properties. In materials science, it provides a robust and electronically tunable linker for creating advanced MOFs with sensory and remediation capabilities. Furthermore, its inherent chemical structure makes it an effective corrosion inhibitor. The continued exploration of new derivatives and synthetic methodologies promises to further expand the applications of this remarkable heterocyclic compound.

References

-

Sodium 2-thenoate | C5H3NaO2S | CID 23672340 - PubChem. National Institutes of Health. [Link]

-

Thiophene-2-carboxylic acid - Wikipedia. Wikipedia. [Link]

- US5034049A - Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth.

-

Sodium thiophene carboxylate does not facilitate expectoration - PubMed. National Center for Biotechnology Information. [Link]

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC. National Center for Biotechnology Information. [Link]

-

Sodium thiophene carboxylate does not facilitate expectoration. European Respiratory Society. [Link]

-

Synthesis of thiophene‐2‐carboxylates 4 a–k. ResearchGate. [Link]

-

CAS No : 25112-68-9| Product Name : Sodium Thiophene-2-carboxylate | Pharmaffiliates. Pharmaffiliates. [Link]

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals. [Link]

-

Thiophene derivatives as effective inhibitors for the corrosion of steel in 0.5 M H 2SO 4. ResearchGate. [Link]

-

NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal. [Link]

-

Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. ResearchGate. [Link]

- US2462697A - Thiophene-2-carboxylic acid.

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]

-

Metal-Organic Frameworks Constructed from a New Thiophene-Functionalized Dicarboxylate: Luminescence Sensing and Pesticide Removal - PubMed. National Center for Biotechnology Information. [Link]

-

Structures and Luminescent Properties of Rare-Earth Metal–Organic Framework Series with Thieno[3,2b]thiophene-2,5-dicarboxylate. MDPI. [Link]

-

Carboxylate-based metal–organic frameworks - Wikipedia. Wikipedia. [Link]

-

NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES | Semantic Scholar. Semantic Scholar. [Link]

-

Metal−Organic Frameworks Constructed from a New Thiophene-Functionalized Dicarboxylate: Luminescence Sensing and Pesticide Removal. ResearchGate. [Link]

Sources

- 1. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. publications.ersnet.org [publications.ersnet.org]

- 4. Sodium thiophene carboxylate does not facilitate expectoration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metal-Organic Frameworks Constructed from a New Thiophene-Functionalized Dicarboxylate: Luminescence Sensing and Pesticide Removal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carboxylate-based metal–organic frameworks - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. US5034049A - Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth - Google Patents [patents.google.com]

difference between thiophene-2-carboxylic acid and its sodium salt

Executive Summary

In drug discovery and organic synthesis, the distinction between Thiophene-2-carboxylic acid (T2CA) and its sodium salt (T2CA-Na) extends far beyond simple solubility. While T2CA serves as a versatile electrophilic building block and a bioisostere of benzoic acid, T2CA-Na is a specialized nucleophilic reagent critical for decarboxylative cross-coupling reactions and aqueous pharmaceutical formulations.

This guide dissects the physicochemical divergence, reactivity profiles, and strategic applications of these two species, providing actionable protocols for their manipulation in a research setting.

Part 1: Molecular Architecture & Physicochemical Divergence

The fundamental difference lies in the protonation state of the carboxyl group, which drastically alters the electronic distribution and intermolecular forces.

Comparative Properties Table

| Feature | Thiophene-2-Carboxylic Acid (T2CA) | Sodium Thiophene-2-Carboxylate (T2CA-Na) |

| CAS Number | 527-72-0 | 25112-68-9 |

| Formula | C₅H₄O₂S | C₅H₃NaO₂S |

| MW | 128.15 g/mol | 150.13 g/mol |

| Physical State | Crystalline Solid (Needles) | Crystalline Powder (Hygroscopic) |

| pKa | 3.53 (More acidic than Benzoic acid, pKa 4.2) | N/A (Conjugate base) |

| Solubility (Water) | Low (Soluble in hot water) | High (>500 mg/mL) |

| Solubility (Organic) | High (EtOH, Et₂O, DCM) | Negligible |

| Crystal Packing | H-bonded Tetramers/Dimers | Ionic Lattice |

| Primary Role | Electrophile / Bioisostere | Nucleophile / Decarboxylative Precursor |

Electronic Structure & Acidity

T2CA is significantly more acidic than its benzene analog, benzoic acid. The sulfur atom in the thiophene ring exerts an inductive electron-withdrawing effect (-I) that stabilizes the carboxylate anion more effectively than the phenyl ring, despite thiophene being

Visualizing the Electronic Difference:

Figure 1: The deprotonation of T2CA leads to a stable carboxylate anion, facilitated by the inductive effect of the sulfur atom.

Part 2: Synthetic Utility & Reactivity Profiles

The choice between acid and salt dictates the reaction pathway. The acid is typically activated at the carbonyl carbon (electrophilic), while the salt is activated at the carboxylate carbon (nucleophilic/decarboxylative).

T2CA: The Electrophilic Building Block

In standard medicinal chemistry, T2CA is used to introduce the thiophene moiety via amide or ester linkages.

-

Mechanism: Activation of the carbonyl oxygen (e.g., by DCC, HATU, or SOCl₂) followed by nucleophilic attack.

-

Bioisosterism: T2CA is a classic bioisostere for benzoic acid. It offers similar steric bulk but reduced lipophilicity (LogP ~1.6 vs 1.9 for benzoic acid) and altered metabolic hotspots.

T2CA-Na: The Decarboxylative Coupling Partner

The sodium salt is the preferred substrate for Pd/Cu-catalyzed decarboxylative cross-couplings (the Gooßen reaction). In this pathway, the carboxylate is not a spectator but the leaving group.

Mechanism of Decarboxylative Coupling:

-

Transmetallation: The carboxylate coordinates to Cu(I).

-

Decarboxylation: Loss of CO₂ generates a Thienyl-Cu intermediate.

-

Coupling: Transmetallation to Pd(II) and reductive elimination yields the biaryl.

Figure 2: The dual catalytic cycle for decarboxylative cross-coupling.[1] Note that the salt form (T2CA-Na) bypasses the initial deprotonation step required if starting from the acid.

Part 3: Pharmaceutical Implications

Formulation & Bioavailability

-

Trophires (Mucolytic): T2CA-Na is the active ingredient in "Trophires," marketed as a mucolytic.[2] The salt form is selected purely for aqueous solubility , allowing for syrup or aerosol formulations that would be impossible with the free acid.

-

Salt Selection: For drug candidates containing the thiophene-carboxylate motif, the sodium salt is often the first choice for solid oral dosage forms due to its high melting point and stability, though hygroscopicity must be managed.

Bioisosteric Design

When replacing a phenyl ring with a thiophene (using T2CA), researchers must account for the "Thiophene Effect" :

-

Metabolism: The thiophene sulfur is prone to S-oxidation or ring opening, potentially creating reactive metabolites.

-

Acidity: As noted, T2CA is more acidic than benzoic acid. This can alter the binding affinity if the carboxylate interacts with a basic residue (e.g., Arginine) in the target protein's active site.

Part 4: Experimental Protocols

Protocol A: Synthesis of Sodium Thiophene-2-Carboxylate (T2CA-Na)

Use this protocol to generate high-purity salt for biological testing or catalytic coupling.

Materials:

-

Thiophene-2-carboxylic acid (1.28 g, 10 mmol)

-

Sodium Hydroxide (NaOH) (0.40 g, 10 mmol)

-

Ethanol (Absolute, 20 mL)

-

Diethyl Ether (for washing)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.28 g of T2CA in 10 mL of ethanol. The solution should be clear.

-

Neutralization: Prepare a solution of 0.40 g NaOH in 10 mL ethanol (warming may be required). Add this dropwise to the acid solution under stirring at room temperature.

-

Checkpoint: A white precipitate (the salt) may begin to form immediately.

-

-

Crystallization: Stir for 30 minutes. If the mixture remains a solution, reduce volume by rotary evaporation until turbidity is observed, then cool to 4°C.

-

Filtration: Filter the white solid under vacuum.

-

Washing: Wash the filter cake with 2 x 10 mL of cold diethyl ether to remove unreacted organic impurities.

-

Drying: Dry in a vacuum oven at 60°C for 4 hours.

-

Yield: Expect ~1.4 g (93%) of white crystalline powder.

-

Protocol B: Solubility Differentiation Test

Use this quick test to verify the identity of an unknown sample (Acid vs. Salt).

-

Aqueous Test: Add 100 mg of sample to 2 mL of water at room temperature.

-

Result: If the sample dissolves completely with minimal agitation, it is the Sodium Salt . If it remains a suspension, it is the Acid .

-

-

Organic Test: Add 100 mg of sample to 2 mL of Diethyl Ether.

-

Result: If the sample dissolves, it is the Acid . If it remains as a white powder, it is the Sodium Salt .

-

References

-

Gooßen, L. J., et al. (2006).[3] Synthesis of Biaryls via Catalytic Decarboxylative Coupling. Angewandte Chemie International Edition. Link

-

Campaigne, E., & LeSuer, W. M. (1953).[3] 3-Thenoic Acid.[3] Organic Syntheses, 33, 94. Link

-

Swanston, J. (2006).[3] Thiophene.[2][3][4][5][6][7] Ullmann's Encyclopedia of Industrial Chemistry.[3] Link

-

Knight, D. W., & Nott, A. P. (1983).[3] Generation and Synthetic Utility of Dianions Derived from Thiophenecarboxylic Acids. Journal of the Chemical Society, Perkin Transactions 1. Link

-

Rakshit, S., et al. (2011).[3] Rh(III)-Catalyzed Directed C−H Olefination Using an Oxidizing Directing Group. Journal of the American Chemical Society.[8] Link

-

Streit, E., & Medici, T. C. (1991). Sodium thiophene carboxylate does not facilitate expectoration.[5] European Respiratory Journal. Link

-

PubChem. (2026). Thiophene-2-carboxylic acid.[2][3][4][5][9][10] National Library of Medicine. Link

-

Ke, W., et al. (2013).[10] Tetramer Crystal Structure of Thiophene-2-carboxylic Acid. Asian Journal of Chemistry. Link

Sources

- 1. Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]

- 3. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 4. Thiophene-2-carboxylate | C5H3O2S- | CID 5017639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sodium thiophene carboxylate does not facilitate expectoration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

The Thiophene-2-Carboxylate Anion: Electronic Structure, Coordination, and Spectroscopic Signatures

[1]

Executive Summary

The thiophene-2-carboxylate anion (T2C) represents a critical scaffold in medicinal chemistry and materials science.[1] As a bioisostere of benzoate, it offers unique steric and electronic modulations driven by the sulfur atom's polarizability and lone-pair availability.[1] This guide provides a deep technical analysis of the T2C anion, moving beyond basic descriptions to explore its frontier molecular orbitals, coordination versatility in metal-organic frameworks (MOFs), and diagnostic spectroscopic signatures.[1]

Fundamental Electronic Structure

Aromaticity and Charge Delocalization

Unlike its benzene analogue, the thiophene ring contains a sulfur atom that significantly alters the electronic landscape.[2][3] The sulfur atom is

However, the carboxylate group at the C2 position introduces a strong electron-withdrawing inductive effect (-I), while the sulfur atom exerts a competing mesomeric (+M) effect.[1] In the anionic form, the negative charge is not localized solely on the oxygen atoms; it is stabilized through resonance with the thiophene ring.

Key Electronic Features:

-

Dipole Moment: The vector is directed from the ring toward the carboxylate, enhanced by the high polarizability of sulfur.

-

Lone Pair Availability: Sulfur possesses two lone pairs—one in the

-orbital (part of the

Resonance Structures

The stability of the T2C anion is derived from the equivalent resonance of the carboxylate group and the delocalization of the negative charge into the aromatic ring.

Figure 1: Resonance contributions stabilizing the thiophene-2-carboxylate anion.[1] The delocalization ensures equal bond lengths (~1.26 Å) for the two C-O bonds in the carboxylate group.

Physicochemical Properties[1][3][5][6][7][8][9][10]

Acidity (pKa) and Inductive Effects

The conjugate acid, thiophene-2-carboxylic acid, has a pKa of approximately 3.49 (at 25°C).[1]

-

Comparison: It is significantly more acidic than benzoic acid (pKa ~4.20).[1]

-

Mechanism: The sulfur atom is more electronegative than a -CH=CH- group (in terms of effective nuclear charge perceived by the ring carbons) and exhibits a -I (inductive withdrawing) effect on the adjacent C2 carbon.[1] This stabilizes the developing negative charge on the carboxylate anion more effectively than the phenyl ring does.

Hard-Soft Acid-Base (HSAB) Behavior

The T2C anion is a "borderline" ligand:

-

Hard Center: The carboxylate oxygens (hard bases) prefer binding to hard acids like

, -

Soft Center: The thiophene sulfur (soft base) can interact with soft metals (

,

Spectroscopic Signatures

Accurate characterization relies on identifying shifts in vibrational and magnetic resonance signals upon deprotonation or coordination.[1]

Infrared (IR) Spectroscopy

The most diagnostic feature of the T2C anion is the disappearance of the carbonyl (

| Vibrational Mode | Frequency Range ( | Structural Insight |

| 1530 – 1570 | Asymmetric stretching; diagnostic of anion formation.[1] | |

| 1400 – 1420 | Symmetric stretching.[1] | |

| Determines coordination mode (see Section 4).[1] | ||

| 1515 – 1535 | Aromatic ring breathing; shifts upon metal chelation.[1] | |

| 700 – 750 | C-S stretching; sensitive to S-coordination.[1] |

Nuclear Magnetic Resonance (NMR)

-

NMR: Deprotonation causes an upfield shift (shielding) of the ring protons due to increased electron density pushed onto the ring from the negatively charged carboxylate.[1] The proton at C3 (adjacent to the carboxylate) typically shifts from

- NMR: The carbonyl carbon signal shifts downfield (deshielding) from ~163 ppm (acid) to ~168-170 ppm (anion) due to the loss of the proton and resonance averaging.[1]

Coordination Chemistry & Reactivity[1]

The T2C anion is a versatile ligand capable of adopting multiple coordination modes. The parameter

Coordination Modes

-

Ionic (Free Ion):

is similar to the sodium salt (~140-160 -

Monodentate: The metal binds to one oxygen.[1]

increases significantly ( -

Bidentate Chelating: The metal binds to both oxygens forming a 4-membered ring.[1]

decreases ( -

Bidentate Bridging: The carboxylate bridges two metal centers (common in MOFs).[1]

is close to the ionic value.[1]

Figure 2: Classification of coordination modes based on IR frequency separation (

Experimental Protocol: Synthesis & Characterization

Objective: Synthesis of Copper(II) Thiophene-2-carboxylate

Protocol Workflow

-

Ligand Preparation: Dissolve Thiophene-2-carboxylic acid (1.0 eq) in ethanol/water (1:1). Neutralize with NaOH (1.0 eq) to generate sodium thiophene-2-carboxylate in situ. pH should be ~7.0-7.5.

-

Metalation: Add

(0.5 eq) solution dropwise.[1] A blue/green precipitate forms immediately.[1] -

Digestion: Stir at 60°C for 2 hours to ensure complete substitution and crystal growth.

-

Purification: Filter the precipitate, wash with cold water (to remove

) and diethyl ether (to remove unreacted acid). -

Validation: Dry in a vacuum desiccator over silica gel.

Characterization Logic

-

Step 1 (IR): Check for the absence of the 1670

peak (free acid).[1] If present, wash again with ether.[1] Identify -

Step 2 (Elemental Analysis): Confirm C, H, S ratios.[1]

-

Step 3 (UV-Vis): Dissolve in DMSO.[1] Look for the d-d transition band (~700 nm) indicative of Cu(II) geometry and the ligand-based

transition (~260 nm).[1]

Figure 3: Step-by-step synthesis and validation workflow for metal-T2C complexes.

Applications in Research

Metal-Organic Frameworks (MOFs)

T2C is a privileged linker for MOFs.[1] Its "bent" angle (approx 120° between the carboxylate and the S-C vector) prevents the formation of simple linear chains, promoting the formation of porous 3D cages or helical channels. The sulfur atom can also be oxidized post-synthetically to a sulfone (

Bioisosterism in Drug Design

In medicinal chemistry, T2C is used as a bioisostere for the benzoate anion.

-

Lipophilicity: The thiophene ring is more lipophilic than a benzene ring (LogP ~1.8 vs 1.5 for the acids), improving membrane permeability.[1]

-

Metabolic Stability: The 2-position is blocked, but the 5-position is susceptible to metabolic oxidation.[1] Blocking the 5-position (e.g., with Cl or

) is a common strategy to increase half-life.[1]

References

-

PubChem. Thiophene-2-carboxylate | C5H3O2S-.[1] National Library of Medicine.[1] Available at: [Link][1]

- Perpétuo, I.P. and Janczak, J.Coordination modes of thiophene-2-carboxylate in Cu(II), Co(II) and Ni(II) complexes. Journal of Molecular Structure.

-

NIST Chemistry WebBook. 2-Thiophenecarboxylic acid, IR Spectrum. National Institute of Standards and Technology.[1][4] Available at: [Link][1]

-

Global Research Online. Vibrational Spectra and DFT Studies of Thiophene Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

Methodological & Application

Strategic Utilization of Sodium Thiophene-2-carboxylate for Cu(I)-Mediated Cross-Couplings

Application Note & Protocol Guide

Executive Summary

Sodium Thiophene-2-carboxylate (NaTC) serves as the critical precursor and modulator for generating Copper(I) Thiophene-2-carboxylate (CuTC) , a "privileged" mediator in modern organometallic chemistry. Unlike simple copper salts (CuI, CuBr), the thiophene-2-carboxylate anion functions as a non-transferable, coordinating ligand that accelerates transmetallation steps in Liebeskind-Srogl , Stille , and Ullmann-type couplings.

This guide provides authoritative protocols for researchers using NaTC to either generate the active Cu(I) species in situ or to synthesize high-purity CuTC for isolated use. The focus is on the Liebeskind-Srogl cross-coupling , where this system uniquely enables the reaction of thioesters with boronic acids under neutral conditions.

Chemical Foundation: The "Carboxylate Effect"

The efficacy of the thiophene-2-carboxylate anion stems from its specific coordination geometry. In Cu(I)-mediated couplings, the carboxylate acts as a "shuttle" ligand.

-

Base-Free Activation: Unlike standard Suzuki couplings requiring strong bases (e.g.,

), the carboxylate anion on copper activates the boronic acid via coordination to the boron center, facilitating transmetallation without external base. -

Kinetic Stabilization: The thiophene ring provides weak chelation to the copper center, stabilizing the Cu(I) intermediate against disproportionation while remaining labile enough to open coordination sites for the substrate.

Key Reaction Equation (In-Situ Generation):

Experimental Protocols

Protocol A: In-Situ Generation of CuTC for Liebeskind-Srogl Coupling

Use this protocol when commercial CuTC is unavailable or of suspect quality (green/blue color indicates oxidation; active CuTC should be tan/brown).

Objective: Couple a Thioester (1.0 equiv) with a Boronic Acid (1.1 equiv) using NaTC and CuI.

Reagents & Materials

-

Substrate: Thioester (e.g., S-phenyl thiobenzoate)

-

Nucleophile: Aryl Boronic Acid

-

Ligand Source: Sodium Thiophene-2-carboxylate (NaTC) (Anhydrous)

-

Copper Source: Copper(I) Iodide (CuI) (99.99% purity recommended)

-

Catalyst:

(5 mol%) or -

Solvent: THF (Anhydrous, degassed)

Step-by-Step Workflow

-

Catalyst Pre-Complexation (Glovebox or Schlenk Line):

-

In a flame-dried Schlenk tube, add CuI (1.5 equiv) and NaTC (1.5 equiv) .

-

Note: Stoichiometric copper is required for Gen-1 Liebeskind-Srogl. For Gen-2 (catalytic Cu), use 10-20 mol% CuI/NaTC.

-

Add the Boronic Acid (1.1 equiv) and Pd catalyst (5 mol%) .

-

Add the Thioester (1.0 equiv) .

-

-

Solvent Addition:

-

Add anhydrous THF ([Substrate] = 0.1 M).

-

Critical: Ensure the solvent is rigorously degassed (freeze-pump-thaw x3) as Cu(I) is oxygen-sensitive.

-

-

Reaction:

-

Stir at 50 °C for 12–18 hours under Argon atmosphere.

-

The mixture typically turns from a suspension to a dark homogeneous solution as the active CuTC species mediates the transmetallation.

-

-

Workup:

-

Dilute with diethyl ether.

-

Wash with 5% aqueous

(to sequester copper) followed by brine. -

Dry over

, filter, and concentrate.

-

Protocol B: Scalable Synthesis of Isolated CuTC

Use this protocol to prepare a bulk stock of CuTC from NaTC for reproducible, "weigh-and-go" usage.

Reaction:

Methodology

-

Solution A: Dissolve Sodium Thiophene-2-carboxylate (20 mmol) in distilled water (40 mL).

-

Solution B: Dissolve

(20 mmol) in distilled water (40 mL). -

Solution C: Dissolve Hydroxylamine Hydrochloride (10 mmol) (reducing agent) in water (10 mL).

-

Precipitation:

-

Add Solution C to Solution B. The blue copper solution will lighten.

-

Slowly add Solution A to the mixture with vigorous stirring.

-

A tan/brown precipitate (CuTC) will form immediately.

-

Caution: If the precipitate is green, oxidation has occurred.

-

-

Isolation:

-

Filter the solid under an inert atmosphere (nitrogen funnel preferred).

-

Wash sequentially with water (3x), ethanol (2x), and diethyl ether (2x).

-

Drying: Dry under high vacuum (0.1 mmHg) for 24 hours in the dark.

-

Storage: Store in a foil-wrapped vial inside a desiccator or glovebox.

-

Mechanistic Visualization

The following diagram illustrates the Liebeskind-Srogl Catalytic Cycle , highlighting the specific role of the Thiophene-2-carboxylate (TC) ligand in the transmetallation step.

Figure 1: Catalytic cycle showing CuTC activating the boronic acid to form a transient organocopper species, which then transmetallates with the Palladium center.[1]

Data Summary: Optimization Parameters

The following table summarizes the effect of stoichiometry and additives when using NaTC/Cu systems.

| Parameter | Standard Condition | "In-Situ" (NaTC + CuI) | Impact on Yield |

| Copper Loading | 1.5 - 3.0 equiv CuTC | 1.5 equiv NaTC + 1.5 equiv CuI | In-situ generation is ~5-10% lower yielding but cheaper. |

| Base Requirement | None (Neutral) | None | Critical Advantage: Tolerates base-sensitive groups. |

| Solvent | THF or Dioxane | THF | THF promotes better solubility of the NaTC/CuI complex. |

| Atmosphere | Inert (Ar/N2) | Inert (Ar/N2) | Oxygen causes Cu(I) |

| Additives | TFP (Ligand) | TFP | Tris(2-furyl)phosphine often boosts Pd turnover. |

Troubleshooting & Expert Tips

-

The "Green" Problem:

-

Observation: Your reaction mixture or isolated CuTC is green or blue.

-

Cause: Oxidation to Cu(II). Cu(II) carboxylates are catalytically inactive for this cycle and may induce homocoupling.

-

Solution: Repurify CuTC or increase the amount of fresh CuI/NaTC. Ensure all solvents are degassed.

-

-

Reaction Stalls:

-

Cause: Inefficient transmetallation due to steric bulk on the boronic acid.

-

Solution: Switch to Cesium Thiophene-2-carboxylate (CsTC) or add exogenous

(1 equiv) to assist the activation of the boronic acid if the substrate is not base-sensitive.

-

-

NaTC Quality:

-

Commercial NaTC can be hygroscopic. Dry it at 80 °C under vacuum before use in the "In-Situ" protocol to ensure accurate stoichiometry.

-

References

-

Liebeskind, L. S., & Srogl, J. (2000). Thiol Ester−Boronic Acid Cross-Coupling.[2][3][4] A Mechanistically Distinct Alternative to the Suzuki-Miyaura Reaction. Journal of the American Chemical Society, 122(45), 11260–11261. Link

-

Allred, G. D., & Liebeskind, L. S. (1996).[3] Copper-Mediated Cross-Coupling of Organostannanes with Organic Iodides at or below Room Temperature.[3][5] Journal of the American Chemical Society, 118(11), 2748–2749. Link

-

Villalona, E., et al. (2017). Copper Mediated Coupling of 2-(Piperazine)-pyrimidine Iodides with Aryl Thiols using Cu(I)Thiophene-2-carboxylate.[1][6] Tetrahedron Letters, 58(48), 4525-4531.[6] Link

-

Inoue, A., et al. (2024). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au, 4, 3931–3941.[7] Link[7]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Copper Mediated Coupling of 2-(Piperazine)-pyrimidine Iodides with Aryl Thiols using Cu(I)Thiophene-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note & Protocols: Strategic Synthesis of Functionalized Thiophenes via Decarboxylative Cross-Coupling of Sodium Thiophene-2-carboxylate

Abstract

The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science, driving continuous demand for efficient and modular synthetic routes to its functionalized derivatives.[1] This guide details the strategic use of sodium thiophene-2-carboxylate, a readily available and stable starting material, in decarboxylative cross-coupling reactions. We provide in-depth protocols, mechanistic insights, and practical guidance for palladium/copper-catalyzed and palladium/silver-catalyzed systems to generate highly valuable 2-arylthiophenes. These methods offer a significant advantage by avoiding the preparation of often unstable organometallic thiophene reagents, leveraging the carboxylate group as a traceless and regioselective activating group.[2][3]

Introduction: The Power of Decarboxylative Coupling

Traditional cross-coupling reactions (e.g., Suzuki, Stille) are mainstays of C-C bond formation but necessitate the synthesis of organometallic reagents, which can be sensitive to air and moisture.[2][3] Decarboxylative cross-coupling has emerged as a powerful alternative that utilizes inexpensive and stable carboxylic acids as the nucleophilic partner.[2][4] The core principle involves the in situ generation of an organometallic intermediate through the extrusion of carbon dioxide (CO₂), which then participates in a catalytic cycle.[4][5]

Sodium thiophene-2-carboxylate is an ideal substrate for this transformation. The carboxylate at the 2-position provides excellent regiocontrol, ensuring functionalization occurs precisely at the desired site.[3] This approach is particularly valuable for synthesizing libraries of thiophene-based compounds for drug discovery and developing novel conjugated materials.[1][3]

Core Methodology: Palladium-Catalyzed Decarboxylative Arylation

The most robust and widely applied method for the functionalization of sodium thiophene-2-carboxylate is the palladium-catalyzed decarboxylative cross-coupling with aryl halides (bromides, chlorides, and iodides) and triflates.[2][5][6][7] These reactions typically employ a bimetallic system, often with a copper or silver co-catalyst, to facilitate the decarboxylation step.[2][4][6]

General Reaction Scheme & Workflow

The overall transformation involves the coupling of sodium thiophene-2-carboxylate with an aryl electrophile to yield a 2-arylthiophene, with CO₂ and sodium halide as the primary byproducts.

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]

- 3. Decarboxylative Cross-Coupling as An Efficient Synthetic Tool for Thiophene-Based Materials - Spectrum: Concordia University Research Repository [spectrum.library.concordia.ca]

- 4. books.rsc.org [books.rsc.org]

- 5. ruhr-uni-bochum.de [ruhr-uni-bochum.de]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Sodium Thiophene-2-Carboxylate as a High-Efficacy Corrosion Inhibitor for Copper

Introduction

Copper and its alloys are indispensable in a multitude of industrial and technological applications owing to their excellent thermal and electrical conductivity. However, their susceptibility to corrosion in aggressive environments remains a critical challenge, leading to material degradation and functional failure. The deployment of corrosion inhibitors is a cornerstone of material preservation strategies. Among the various classes of inhibitors, organic molecules containing heteroatoms such as sulfur, nitrogen, and oxygen have demonstrated exceptional efficacy.

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of sodium thiophene-2-carboxylate as a potent corrosion inhibitor for copper. Thiophene derivatives, as a class of compounds, have shown remarkable corrosion inhibition properties, largely attributed to the presence of the sulfur atom within the aromatic ring and the carboxylate functional group.[1][2] These features facilitate strong adsorption onto the copper surface, forming a protective barrier against corrosive agents.[1] This guide will delve into the mechanistic underpinnings of this inhibition, provide detailed experimental protocols for its evaluation, and present expected outcomes based on established research.

Mechanism of Corrosion Inhibition

The efficacy of sodium thiophene-2-carboxylate as a corrosion inhibitor for copper stems from its molecular structure and the resulting interactions at the copper-electrolyte interface. The inhibition mechanism is primarily based on the adsorption of the thiophene-2-carboxylate anion onto the copper surface.

The thiophene ring, with its π-electron system and the lone pair of electrons on the sulfur atom, acts as a center for adsorption.[1] The carboxylate group (-COO⁻) provides an additional site for strong interaction with the positively charged copper surface that forms in corrosive media. This dual-point interaction leads to the formation of a stable, coordinated layer on the copper surface. This adsorbed film acts as a physical barrier, isolating the copper from the corrosive environment and impeding both the anodic (copper dissolution) and cathodic (e.g., oxygen reduction) reactions of the corrosion process.[3][4]

Quantum chemical studies have shown that the high electron density on the sulfur and oxygen atoms of thiophene derivatives facilitates electron donation to the vacant d-orbitals of copper atoms, leading to the formation of a coordinate covalent bond.[5] This chemical adsorption results in a more robust and stable protective layer compared to mere physical adsorption.

Sources

- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 2. researchgate.net [researchgate.net]

- 3. Corrosion inhibition of copper in HNO<sub>3</sub> solution using thiophene and its derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 4. Thiophene derivatives as corrosion inhibitors for 2024-T3 aluminum alloy in hydrochloric acid medium - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00185C [pubs.rsc.org]

- 5. Frontiers | Anticorrosive Effects of Some Thiophene Derivatives Against the Corrosion of Iron: A Computational Study [frontiersin.org]

Application Note: Sodium Thiophene-2-carboxylate as a Ligand and Modulator in Metal-Organic Frameworks (MOFs)

Executive Summary

Sodium thiophene-2-carboxylate (NaTh) serves a dual purpose in the synthesis of Metal-Organic Frameworks (MOFs). It acts as a functional capping ligand to introduce "soft" Lewis basic sites (sulfur) into porous architectures, and as a crystallization modulator to engineer defects and control particle morphology. This guide details the use of NaTh to tune the porosity of Zirconium-based MOFs (e.g., UiO-66) and to synthesize Lanthanide-based coordination polymers for luminescent sensing.

Chemical Basis & Ligand Design

The "Hard-Soft" Duality

Unlike simple benzoate modulators, the thiophene-2-carboxylate anion (

-

Carboxylate Head (Hard Donor): Forms strong electrostatic bonds with high-valent metals (Zr

, Ln -

Thiophene Tail (Soft Donor): The sulfur atom provides a soft interaction site, crucial for sensing heavy metals (Hg

, Pb

Coordination Modes

The ligand adopts various binding modes depending on the metal center and synthesis conditions.

Figure 1: Primary coordination modes of thiophene-2-carboxylate in MOF assembly.

Application A: Defect Engineering in Zr-MOFs (UiO-66)

Objective: Use NaTh to induce "missing linker" defects in UiO-66. These defects increase pore volume and create Lewis acid sites (open Zr sites) active in catalysis.

The Modulation Mechanism

In the synthesis of UiO-66, the thiophene-carboxylate competes with the terephthalate linker for coordination to the

Protocol: Buffered Modulation Synthesis

Note: Using the Sodium salt (NaTh) typically requires a proton source (HCl) to generate the active acid form in situ while maintaining a buffered pH, which yields higher crystallinity than using the acid directly.

Reagents:

| Component | Role | Stoichiometry (Molar Equiv.) |

|---|

|

Step-by-Step Methodology:

-

Precursor Dissolution:

-

Dissolve 1.0 eq of

in DMF. Sonicate for 15 mins until clear. -

Critical Step: Add Sodium Thiophene-2-carboxylate (10–30 eq) to the Zr solution. The solution may become cloudy due to rapid initial coordination.

-

-

In-Situ Acidification:

-

Add concentrated HCl dropwise. The molar amount of HCl should roughly match the NaTh. This converts the salt to the acid form (

) and generates NaCl (which aids crystallization via the salting-out effect). -

Stir for 30 mins at room temperature.

-

-

Linker Addition:

-

Add 1.0 eq of Terephthalic Acid. Stir until dissolved.

-

-

Solvothermal Synthesis:

-

Transfer to a Teflon-lined autoclave.

-

Heat at 120°C for 24 hours .

-

-

Washing & Activation:

-

Centrifuge to collect the solid.

-

Wash 3x with DMF to remove unreacted ligand.

-

Defect Activation: Wash 3x with Methanol or Acetone. Soak in Methanol for 24 hours. The labile thiophene ligands will partially dissociate, leaving open defects.

-

Dry under vacuum at 100°C.

-

Application B: Luminescent Lanthanide Coordination Polymers

Objective: Synthesize a Europium-Thiophene framework (

Protocol: Aqueous/Ethanolic Synthesis

Reagents:

- (0.2 mmol)

-

Sodium Thiophene-2-carboxylate (0.6 mmol)

-

Ethanol/Water (1:1 v/v)

Methodology:

-